N-(3-Methoxypropyl)-N-nitrosourea

Description

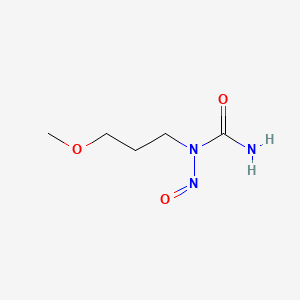

Structure

3D Structure

Properties

CAS No. |

13406-04-7 |

|---|---|

Molecular Formula |

C5H11N3O3 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-(3-methoxypropyl)-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O3/c1-11-4-2-3-8(7-10)5(6)9/h2-4H2,1H3,(H2,6,9) |

InChI Key |

VBZJJBOIJBOSGY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN(C(=O)N)N=O |

Origin of Product |

United States |

Mechanism of Biological Action

Carbamoylating Activity and Protein Interaction

The biological effects of nitrosoureas, including N-(3-Methoxypropyl)-N-nitrosourea, are mediated through their decomposition products. These compounds break down in vivo to form two reactive species: an alkylating moiety and an isocyanate. The isocyanate is responsible for the carbamoylating activity of the molecule. This process involves the transfer of a carbamoyl group (R-NH-CO-) to biological macromolecules, primarily proteins. The isocyanate reacts with the amino groups of lysine residues and the N-terminal amino groups of proteins, leading to the formation of carbamoylated proteins. This modification can significantly alter the structure and function of the target proteins, thereby disrupting various cellular processes.

Inactivation of DNA Repair Enzymes

While direct studies on this compound are limited, the effects of other nitrosoureas on O6-Alkylguanine-DNA-Alkyltransferase (MGMT) are well-documented. MGMT is a crucial DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940) in DNA, a common site of damage by alkylating agents. The carbamoylating activity of nitrosoureas can lead to the inactivation of MGMT. For instance, studies with N-methyl-N-nitrosourea (MNU) have shown that this compound can induce tumorigenesis, and the absence of a functional MGMT gene significantly increases sensitivity to its effects nih.gov. This suggests that the carbamoylation of MGMT by the isocyanate generated from nitrosourea (B86855) decomposition can impair its ability to repair DNA damage, thereby enhancing the cytotoxic and mutagenic effects of the alkylating component of the molecule.

The Base Excision Repair (BER) pathway is responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, and alkylation nih.gov. The carbamoylating activity of nitrosoureas has been shown to interfere with the BER pathway. While specific data for this compound is not available, the general mechanism involves the carbamoylation of key BER enzymes. For example, inhibition of components of the BER pathway can potentiate the cytotoxicity of alkylating agents mdpi.com. This interference can disrupt the coordinated action of DNA glycosylases, AP endonucleases, DNA polymerases, and DNA ligases that are essential for the successful removal of damaged bases and restoration of DNA integrity.

The Mismatch Repair (MMR) system corrects errors that occur during DNA replication and recombination. The interaction between nitrosoureas and the MMR pathway is complex. Studies with other nitrosoureas, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), have shown that MMR-defective cells can exhibit increased sensitivity to the cytotoxic effects of the drug nih.govresearchgate.net. This suggests that the MMR system may be involved in processing the DNA lesions created by nitrosoureas. The carbamoylation of MMR proteins could potentially modulate the pathway's activity, although the precise mechanisms and the specific impact of this compound on this pathway require further investigation. Research on N-ethyl-N-nitrosourea (ENU) has also indicated that MMR deficiency can enhance the mutagenicity of this compound nih.gov.

Alterations in Cellular Enzyme Activities

Beyond DNA repair enzymes, the carbamoylating activity of nitrosoureas can affect a range of other cellular enzymes, leading to broader disruptions in cellular function.

| Enzyme/Pathway | Effect of Nitrosourea Carbamoylation | Compound Studied |

| O6-Alkylguanine-DNA-Alkyltransferase (MGMT) | Inhibition, leading to impaired repair of O6-alkylguanine adducts. | N-methyl-N-nitrosourea (MNU) nih.gov |

| Base Excision Repair (BER) | Potential inhibition of key enzymes, compromising the repair of small base lesions. | General for alkylating agents mdpi.com |

| Mismatch Repair (MMR) | Modulation of pathway activity, with MMR-deficient cells showing altered sensitivity. | N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), N-ethyl-N-nitrosourea (ENU) nih.govresearchgate.netnih.gov |

| Thioredoxin Reductase (TrxR) | Irreversible inhibition, disrupting cellular redox homeostasis. | General for Nitrosoureas mdpi.com |

While specific research on this compound is limited, its biological actions can be understood by examining the well-established mechanisms of the broader nitrosourea class of compounds. Nitrosoureas are known for their ability to chemically modify cellular components, a characteristic that underlies their biological effects.

The biological activity of nitrosoureas, including presumably this compound, stems from their decomposition in physiological conditions. This breakdown generates reactive chemical species that can interact with and modify crucial cellular molecules. The primary mechanisms of action for this class of compounds are alkylation and carbamoylation.

Alkylation involves the transfer of an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA. This modification of DNA can disrupt its normal functions, such as replication and transcription. Carbamoylation, on the other hand, is the transfer of a carbamoyl group to protein amino groups, particularly lysine residues. This can lead to the inactivation of essential enzymes, including those involved in DNA repair.

Enzyme Interactions

While direct studies on this compound are not extensively available, the interactions of other nitrosoureas with key cellular enzymes provide insight into its potential mechanisms.

Glutathione reductase is a critical enzyme in maintaining the cellular redox balance by ensuring a steady supply of the antioxidant glutathione. Some nitrosourea compounds have been shown to deactivate this enzyme. For instance, studies on compounds like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) and HeCNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea) have demonstrated that they inhibit glutathione reductase by reacting with a specific cysteine residue (Cys-58) within the enzyme's active site. This reaction is a result of the carbamoylating activity of the nitrosourea decomposition products. The modification of this critical amino acid residue disrupts the enzyme's function, leading to an increase in oxidative stress within the cell.

Table 1: General Effects of Nitrosoureas on Glutathione Reductase

| Nitrosourea Compound | Target Site on Glutathione Reductase | Consequence of Interaction |

| General Nitrosoureas | Cysteine residues in the active site | Enzyme inactivation, increased cellular oxidative stress |

| BCNU | Cys-58 | Carbamoylation and enzyme inhibition |

| HeCNU | Cys-58 | Alkylation and enzyme inhibition |

Note: This table represents the general activity of nitrosourea compounds. Specific data for this compound is not available.

Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme can halt cell proliferation and lead to cell death. While there is no direct evidence of this compound impairing ribonucleotide reductase, the general reactivity of nitrosoureas suggests a potential for such interaction. The alkylating and carbamoylating species generated from nitrosoureas could potentially react with critical amino acid residues in ribonucleotide reductase, leading to its inactivation. However, this remains a hypothetical mechanism for this specific compound in the absence of direct research.

Table 2: Potential Interaction of this compound with Ribonucleotide Reductase (Hypothetical)

| Potential Reactive Species | Potential Target on Ribonucleotide Reductase | Hypothetical Consequence |

| Alkylating intermediates | Cysteine or other nucleophilic residues | Disruption of enzyme structure and function |

| Carbamoylating intermediates | Lysine residues | Inactivation of the enzyme |

Note: This table is based on the general reactivity of nitrosoureas and is hypothetical for this compound due to a lack of specific data.

Molecular Determinants of this compound Reactivity

The reactivity of a nitrosourea is governed by its chemical structure, which dictates the stability of the molecule and the nature of the reactive species it generates. The N-nitroso group is central to its activity, and the substituents on the urea nitrogens influence the rate of decomposition and the type of reactive intermediates formed.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the specific genotoxic and mutagenic effects of the chemical compound This compound .

The performed searches did not yield specific research findings, detailed experimental results, or data tables pertaining to this particular compound's ability to induce DNA damage, trigger unscheduled DNA synthesis, cause gene mutations or chromosomal aberrations, or its relationship with DNA adduct formation.

The available scientific literature extensively covers related N-nitroso compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). However, in strict adherence to the request to focus solely on this compound, this information cannot be used as a substitute, as the genotoxic and mutagenic profiles of chemical compounds can vary significantly based on their molecular structure.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline for this compound at this time.

Genotoxic and Mutagenic Effects

Influence of Metabolic Activation on Genotoxicity Profile

The genotoxicity of certain chemical compounds is significantly influenced by their metabolic transformation within an organism. Many substances, which are not genotoxic themselves, can be converted into reactive metabolites that are capable of damaging DNA. This process, known as metabolic activation, is a key consideration in toxicological assessments. In vitro assays designed to evaluate the genotoxic potential of chemicals often incorporate a metabolic activation system, typically a liver homogenate fraction (S9 mix), to mimic the metabolic processes that occur in vivo.

N-nitroso compounds, a class to which N-(3-Methoxypropyl)-N-nitrosourea belongs, are generally recognized for their potential to exert genotoxic effects following metabolic activation. The enzymatic machinery present in the S9 mix, particularly cytochrome P450 enzymes, can catalyze the transformation of these compounds into electrophilic intermediates. These reactive species can then interact with cellular macromolecules, including DNA, leading to mutations and other forms of genetic damage.

While specific experimental data on the influence of metabolic activation on the genotoxicity profile of this compound is not extensively detailed in publicly available literature, the established knowledge regarding the broader class of N-nitrosamines provides a strong basis for understanding its likely behavior. For many N-nitrosamines, a positive mutagenic response in bacterial reverse mutation assays, such as the Ames test, is observed only in the presence of a metabolic activation system. This indicates that the parent compound is not the ultimate mutagen, but rather its metabolic byproducts.

Research on various N-nitrosamines has consistently demonstrated the critical role of the S9 mix in revealing their mutagenic potential. The enzymes within this fraction bioactivate the nitrosamine molecule, leading to the formation of alkylating agents that can induce point mutations in the DNA of tester strains. The necessity of metabolic activation for the genotoxicity of many N-nitroso compounds underscores the importance of including such systems in toxicological screening to accurately assess their potential hazards.

Based on a thorough review of available scientific literature, there is no specific information regarding the carcinogenic and oncogenic potential of the chemical compound This compound .

Extensive searches for experimental data on this specific compound did not yield results pertaining to its use in carcinogenesis models, its potential for organ-specific tumor induction, or its molecular pathogenesis.

Research on the carcinogenicity of related N-alkyl-N-nitrosourea compounds indicates that the biological effects, including organ specificity and carcinogenic potency, are highly dependent on the chemical structure of the alkyl group attached to the nitrosourea (B86855) moiety. Studies comparing compounds such as N-methyl-N-nitrosourea (MNU), N-ethyl-N-nitrosourea (ENU), and N-trimethylsilylmethyl-N-nitrosourea (TMS-MNU) have shown significant differences in the types and locations of tumors they induce nih.gov. This principle underscores that findings from one nitrosourea compound cannot be accurately extrapolated to another with a different alkyl chain, such as the 3-methoxypropyl group.

Therefore, without direct experimental studies on this compound, it is not possible to provide an accurate and scientifically validated article on its specific carcinogenic properties as requested in the outline.

Cellular and Molecular Responses

Cell Cycle Perturbations and Checkpoint Activation

The integrity of the cell cycle is paramount for normal cell function, and its progression is tightly regulated by a series of checkpoints. DNA damage induced by N-nitrosourea compounds activates these checkpoints, leading to a halt in the cell cycle. This pause provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed in the genome during replication or mitosis.

Exposure to N-nitrosourea compounds can lead to cell cycle arrest in various phases, depending on the specific compound and cell type. For instance, the bifunctional DNA alkylator 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) can cause an accumulation of cells in the S phase. nih.gov The DNA damage inflicted by these agents initiates signaling through kinases like ATM and ATR, which in turn activate checkpoint kinases Chk1 and Chk2, ultimately leading to cell cycle arrest. nih.gov Studies on N-nitroso-N-ethylurea (NEU) have shown that the activation of these checkpoint kinases is dependent on the phase of the cell cycle. nih.gov Specifically, Chk2 is primarily activated during the G2/M phase, while the S phase sees immediate Chk1 phosphorylation followed by a delayed Chk2 response. nih.govresearchgate.net This intricate, phase-dependent activation underscores the complex cellular response to the DNA damage caused by N-nitrosoureas. nih.gov

| Compound | Cell Cycle Phase of Arrest | Key Mediators |

| BCNU | S Phase | ATR, Chk1 |

| NEU | S, G2/M Phases | Chk1 (S phase), Chk2 (G2/M phase) |

Programmed Cell Death Pathways

When DNA damage is too severe to be repaired, cells can initiate programmed cell death, or apoptosis, to eliminate themselves in a controlled manner. This process is a critical defense mechanism against the propagation of cells with potentially oncogenic mutations.

N-nitrosourea compounds are potent inducers of apoptosis. Studies on BCNU have demonstrated its ability to induce apoptotic cell death in neural progenitor cells. nih.gov A key indicator of this process is the presence of pyknotic cells, which show characteristics of apoptosis such as cell body shrinkage and condensation of nuclear chromatin. nih.gov The execution of apoptosis is carried out by a family of proteases called caspases. Following BCNU treatment, the majority of apoptotic cells are positive for cleaved caspase-3, a primary executioner caspase, confirming the induction of this specific cell death pathway. nih.govresearchgate.net

The cell's decision to undergo apoptosis or attempt repair is governed by the DNA Damage Response (DDR) pathway. The DDR network comprises a sophisticated signaling cascade that senses DNA lesions, signals their presence, and mediates an appropriate cellular response. nih.gov

At the apex of the DDR pathway are the phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govnih.gov These kinases are activated by different types of DNA damage. nih.govmdpi.com ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-strand breaks (SSBs) and replication stress. mdpi.com N-nitroso-N-ethylurea (NEU) has been shown to cause both DSBs and SSBs, leading to the temporal activation of both ATM and ATR pathways. nih.govresearchgate.net Research indicates that Chk2 activation occurs first, followed by Chk1 phosphorylation, suggesting a controlled and sequential response. nih.gov In the case of BCNU, the resulting DNA damage primarily activates the ATR-Chk1 pathway. nih.gov Knockdown experiments have confirmed that ATR is the principal kinase responsible for Chk1 activation in response to BCNU, while ATM appears to have no significant effect in this specific context. nih.gov

The tumor suppressor protein p53 is a critical downstream effector in the DDR pathway and plays a central role in determining cell fate. nih.gov Following DNA damage, p53 is activated and stabilized, allowing it to function as a transcription factor that regulates genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govnih.gov In response to BCNU-induced damage in fetal rat brains, the number of p53-positive neural progenitor cells increases significantly, preceding the appearance of apoptotic cells. nih.govresearchgate.net This suggests that BCNU induces a p53-dependent apoptotic pathway. nih.gov The activation of p53 can lead to the upregulation of proteins like p21, which enforces cell cycle arrest, and pro-apoptotic proteins that initiate the caspase cascade. nih.gov The modulation of the p53 pathway is therefore a crucial determinant of the cellular outcome following exposure to N-nitrosourea compounds. nih.govresearchgate.net

Information regarding N-(3-Methoxypropyl)-N-nitrosourea and its specific cellular and molecular responses is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific research detailing the impact of this compound on gene expression profiles, protein modifications, or RNA binding protein homeostasis.

While general information exists for the broader class of N-nitroso compounds and some related individual compounds like N-methyl-N-nitrosourea (MNU), these findings cannot be directly extrapolated to this compound. Scientific accuracy necessitates data specific to the compound . For instance, studies on MNU have suggested potential alterations in RNA binding proteins, such as the downregulation of heterogeneous nuclear ribonucleoprotein (hnRNP) C1/C2 and modifications of poly(A)polymerase. However, without direct experimental evidence, it is impossible to confirm if this compound elicits similar responses.

The user's request for a detailed article with specific data tables on the differential gene expression analysis and alterations in RNA binding protein homeostasis caused by this compound cannot be fulfilled at this time due to the absence of published research on this particular chemical compound. To provide a scientifically accurate and verifiable article as requested, dedicated research studies on the toxicogenomics and proteomics of this compound would be required.

Metabolic Pathways and Biotransformation

In Vivo Metabolic Fate of N-(3-Methoxypropyl)-N-nitrosourea

The in vivo metabolic journey of this compound involves a series of complex biochemical reactions that transform the parent compound into various other chemical entities. These transformations can be broadly categorized into enzymatic processes, primarily mediated by microsomal enzymes, and spontaneous non-enzymatic decomposition.

Enzymatic Biotransformation (e.g., Microsomal Enzymes)

The enzymatic biotransformation of N-nitrosoureas can be a significant pathway in their metabolism. Microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, are known to metabolize a wide range of xenobiotics, including nitrosamines and related compounds. nih.gov For N-nitrosodialkylamines, the length of the alkyl chain can influence which CYP isozyme is primarily responsible for its metabolism. nih.gov While specific studies on this compound are limited, the metabolism of structurally similar compounds suggests that enzymatic reactions could play a role.

One potential enzymatic pathway is the dealkylation of the methoxypropyl group. Studies on various N-nitrosodialkylamines have shown that cytochrome P450 enzymes can catalyze the removal of alkyl groups. nih.gov This process often involves hydroxylation of the carbon atom adjacent to the nitrogen (α-hydroxylation), leading to an unstable intermediate that subsequently breaks down. Another possibility is the oxidation of the methoxy (B1213986) group itself or other positions on the propyl chain (ω- or (ω-1)-hydroxylation), which has been observed in the metabolism of other functionalized nitrosamines. nih.gov The presence of an ether linkage might also influence the metabolic profile, potentially leading to cleavage of the ether bond. nih.gov

The specific cytochrome P450 isozymes that might be involved in the metabolism of this compound are not definitively known. However, based on studies with other nitrosamines, CYP2E1 is a primary catalyst for the metabolism of small nitrosamines, while other isozymes like CYP2A6, CYP2C, and CYP3A4 can be involved with bulkier substrates. nih.gov

Non-Enzymatic Decomposition and Reactive Species Generation

A hallmark of N-nitrosoureas is their propensity to undergo non-enzymatic decomposition under physiological conditions. nih.gov This spontaneous breakdown is a crucial aspect of their biological activity and leads to the generation of highly reactive electrophilic species. The decomposition of N-nitrosoureas does not require enzymatic activation and can occur in various tissues. nih.gov

The primary event in the non-enzymatic decomposition of this compound is the formation of a diazonium ion. This process is initiated by the abstraction of a proton, leading to the rearrangement of the molecule and the release of isocyanate and a diazonium ion. In the case of this compound, this would result in the formation of the 3-methoxypropyl diazonium ion. This diazonium ion is highly unstable and can subsequently release a molecule of nitrogen gas (N₂) to generate a reactive carbonium ion (a carbocation).

These carbocations are potent alkylating agents that can react with nucleophilic sites on cellular macromolecules, most notably the bases in DNA. nih.gov This alkylation of DNA is considered a key event in the biological effects of many N-nitroso compounds.

Identification of Biologically Active Metabolites

The metabolic activation of this compound is expected to produce several biologically active metabolites. The primary reactive species generated, as described above, is the 3-methoxypropyl carbonium ion . This electrophile is capable of alkylating DNA and other cellular components.

While direct experimental identification of the metabolites of this compound is not extensively documented in publicly available literature, the known chemistry of N-nitrosoureas allows for the confident prediction of these key reactive intermediates.

| Parent Compound | Predicted Biologically Active Metabolites | Mechanism of Formation |

| This compound | 3-Methoxypropyl diazonium ion | Non-enzymatic decomposition |

| 3-Methoxypropyl carbonium ion | Decomposition of the diazonium ion | |

| Isocyanate | Non-enzymatic decomposition |

Influence of Metabolism on DNA Adduct Formation and Persistence

The metabolic generation of the 3-methoxypropyl carbonium ion from this compound has a direct and profound influence on the formation of DNA adducts. DNA adducts are segments of DNA that have a chemical compound covalently bound to them. The formation of these adducts can lead to mutations during DNA replication and are a critical step in the initiation of carcinogenesis by many chemical carcinogens. nih.gov

The 3-methoxypropyl carbonium ion, being a reactive electrophile, will attack the electron-rich centers in the DNA bases. The most common sites of alkylation by simple alkylating agents are the nitrogen and oxygen atoms in guanine (B1146940), adenine, cytosine, and thymine (B56734). nih.gov For instance, alkylation can occur at the N7 and O6 positions of guanine, the N1, N3, and N7 positions of adenine, and the O2 and O4 positions of thymine.

Synthetic Approaches and Derivative Design

Synthetic Methodologies for N-(3-Methoxypropyl)-N-nitrosourea

The synthesis of this compound can be approached through established methods for N-alkyl-N-nitrosourea preparation. A common and plausible route is a two-step process involving the formation of a urea precursor followed by nitrosation.

Step 1: Synthesis of the Urea Precursor, N-(3-Methoxypropyl)urea

The initial step involves the synthesis of the corresponding urea. This is typically achieved by reacting 3-methoxypropylamine with an isocyanate, such as methyl isocyanate, or with a source of the carbamoyl group.

Reaction Scheme: CH₃O(CH₂)₃NH₂ + CH₃NCO → CH₃O(CH₂)₃NHCONHCH₃

This reaction creates the urea backbone necessary for the subsequent nitrosation step.

Step 2: Nitrosation of N-(3-Methoxypropyl)urea

The second and final step is the introduction of the nitroso group (–N=O) onto the nitrogen atom adjacent to the 3-methoxypropyl group. This is a critical step and is typically carried out under controlled, acidic conditions using a nitrosating agent.

Nitrosating Agents: Common reagents for this transformation include sodium nitrite (NaNO₂) in the presence of an acid like formic acid or hydrochloric acid. nih.gov Other methods might employ dinitrogen tetroxide (N₂O₄) or a nitrosonium ion (NO⁺) source. organic-chemistry.orgmdpi.com

Reaction Conditions: The reaction is generally performed at low temperatures (e.g., 0 °C) to prevent the degradation of the often-unstable nitrosourea (B86855) product. mdpi.com The urea precursor is dissolved in a suitable solvent, and the nitrosating agent is added slowly in an acidic medium.

Plausible Reaction Scheme: CH₃O(CH₂)₃NHCONHCH₃ + NaNO₂/HCOOH → CH₃O(CH₂)₃N(NO)CONHCH₃ + H₂O + NaCOOH

The final product, this compound, would then be isolated and purified using standard laboratory techniques such as chromatography. The general methodologies for nitrosourea synthesis are well-documented, providing a solid foundation for this specific preparation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Nitrosourea Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a nitrosourea, correlates with its biological activity. By systematically modifying parts of the molecule, researchers can identify key structural features responsible for its effects.

The nature of the alkyl group on the nitrosourea scaffold plays a significant role in determining the compound's biological profile, influencing factors like lipophilicity, cell permeability, and interaction with biological targets.

Lipophilicity and Cell Penetration: The length and branching of the alkyl chain directly affect the molecule's lipid solubility. taylorandfrancis.com Generally, longer or more complex alkyl chains increase lipophilicity, which can enhance the ability of the compound to cross cell membranes, including the blood-brain barrier. This is a critical property for compounds designed to act on the central nervous system. taylorandfrancis.com

Toxicity Modulation: Strategic modification of the substituent can also reduce toxicity while preserving therapeutic efficacy. A key example is the attachment of the chloroethylnitrosourea group to a glucose molecule (e.g., Chlorozotocin). This modification decreases bone marrow toxicity, a major dose-limiting side effect of many nitrosoureas, while maintaining significant antitumor activity. nih.gov This is attributed to altered DNA alkylation patterns in bone marrow cells compared to tumor cells. nih.gov

| N'-Substituent | General Property Change | Impact on Biological Activity | Example Compound Class |

|---|---|---|---|

| Simple Alkyl Chains (e.g., methyl, ethyl) | Lower lipophilicity | Variable activity, often used as baseline comparators. | Alkylnitrosoureas |

| Cyclohexyl Ring | Increased lipophilicity | High activity against certain solid tumors (e.g., Lewis lung adenocarcinoma). nih.gov | Lomustine (CCNU) |

| Sugar Moiety (e.g., glucose) | Increased water solubility, altered cell uptake | Reduced myelotoxicity with retained antitumor activity. nih.gov | Chlorozotocin, GANU |

The chemical stability and reactivity of nitrosoureas are critical to their mechanism of action, which involves the generation of reactive species that can alkylate biological macromolecules like DNA. nih.gov Substituents on the urea backbone can significantly modulate these properties.

Decomposition and Reactive Intermediates: Nitrosoureas are known to be chemically unstable, especially in aqueous solutions, decomposing to form electrophilic species. nih.govacs.org This decomposition is the basis of their biological activity. The rate and pathway of this decomposition are influenced by the electronic properties of the substituents.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can have a profound effect on both the stability of the parent molecule and the reactivity of its breakdown products.

Electron-withdrawing groups (e.g., nitro groups) can increase the electrophilicity of the molecule and may enhance its reactivity. Studies on N'-substituted anilino-N-methyl-N'-nitrosoureas found that analogs with electron-withdrawing nitro groups exhibited significant cytotoxicity, whereas those with electron-donating groups (e.g., methyl, methoxy) did not show similar activity. nih.gov

Electron-donating groups may increase the stability of the nitrosourea, potentially slowing its decomposition and altering its biological half-life.

pH Dependence: The stability of nitrosourea compounds is often highly dependent on pH. For instance, the degradation of N-nitroso-hydrochlorothiazide is significantly slower in acidic conditions (pH 1-5) compared to more neutral or basic environments (pH 6-8). acs.org This highlights how the local chemical environment can interact with the molecular structure to control reactivity.

| Substituent Type on N' Group | Electronic Effect | Predicted Impact on Stability | Observed Impact on Activity nih.gov |

|---|---|---|---|

| Nitro (–NO₂) | Strongly Electron-Withdrawing | May decrease stability, promoting decomposition. | Significantly increased cytotoxicity. |

| Chloro (–Cl), Fluoro (–F) | Electron-Withdrawing | May decrease stability. | Variable, but often part of highly active compounds (e.g., CENUs). nih.gov |

| Methyl (–CH₃) | Electron-Donating | May increase stability. | Low to no cytotoxicity observed in anilino-nitrosourea series. |

| Methoxy (B1213986) (–OCH₃) | Electron-Donating | May increase stability. | Low to no cytotoxicity observed in anilino-nitrosourea series. |

Rational Design of Novel Nitrosourea Derivatives for Research Purposes

Rational drug design is a modern approach that utilizes the understanding of biological targets and SAR to create new molecules with improved efficacy and safety profiles. azolifesciences.combpums.ac.ir This strategy is highly applicable to the development of novel nitrosourea derivatives for specific research applications.

The process typically involves several key stages:

Target Identification and Validation: The first step is to identify a specific biological target, such as a particular enzyme or DNA structure, that is relevant to the research question. azolifesciences.com For nitrosoureas, the primary target is DNA, but derivatives can be designed to have altered specificity or to incorporate functionalities that interact with other cellular components.

Structure-Based and Ligand-Based Design:

Structure-Based Design: If the three-dimensional structure of the target is known (e.g., from X-ray crystallography), computational tools can be used to design nitrosourea derivatives that fit precisely into a binding site. bpums.ac.ir This allows for the optimization of interactions to enhance affinity and selectivity.

Ligand-Based Design: In the absence of a target structure, design is guided by the SAR of existing active molecules. nih.gov By building a pharmacophore model—a map of the essential structural features required for activity—new compounds can be designed that retain these key features while incorporating novel elements to improve other properties.

Strategies for Novel Nitrosourea Design:

Carrier Molecules: One successful strategy involves attaching the nitrosourea moiety to a carrier molecule that can target the compound to specific cells or tissues. For example, linking nitrosoureas to steroids has been explored to target hormone-receptor-positive cells. nih.gov

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This can be used to improve affinity, selectivity, or metabolic stability. nih.gov For example, a urea linkage could be replaced with a thiourea to alter hydrogen bonding capabilities and biological interactions.

Modifying the Alkylating Group: While the 2-chloroethyl group is common, modifying this part of the molecule can change the mechanism of DNA cross-linking or alkylation, potentially leading to different biological outcomes. nih.gov

The ultimate goal of rational design in this context is to produce novel this compound analogs and other derivatives that can serve as precise tools to probe biological systems, investigate mechanisms of DNA damage and repair, or explore new therapeutic concepts.

Analytical Methodologies for Research

Quantification of N-(3-Methoxypropyl)-N-nitrosourea in Experimental Samples

Accurate quantification of this compound in diverse experimental samples is critical for pharmacokinetic and mechanistic studies. The inherent reactivity and potential instability of nitrosoureas demand sensitive and specific analytical methods. tandfonline.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of N-nitrosoureas from complex biological media. oup.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of nonvolatile compounds like N-nitrosoureas. oup.com Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach, offering good selectivity and sensitivity. tandfonline.com Isocratic RP-HPLC methods can provide accurate and precise measurements for bulk drug and formulation analysis. tandfonline.com For more complex matrices, gradient elution may be employed to achieve better separation from interfering substances. sigmaaldrich.com The choice of column, such as a C18 or a specialized carbon-based column, and mobile phase composition are critical for achieving optimal separation and peak resolution. sigmaaldrich.comlcms.cz Simple mobile phases, often consisting of acetonitrile (B52724) and water, are effective for the analysis of some nitrosamines. sielc.com

Gas Chromatography (GC): While many N-nitrosoureas are nonvolatile, GC can be used for the analysis of more volatile nitrosamines or after derivatization of nonvolatile ones. oup.com GC coupled with a selective detector, such as a mass spectrometer, offers high sensitivity and specificity. mdpi.comnih.gov The sample preparation for GC analysis is crucial to remove non-volatile matrix components that could interfere with the analysis. mdpi.com

Table 1: Example Chromatographic Conditions for Nitrosamine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | Supel™ Carbon LC (100 x 3.0 mm, 2.7 µm) | Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA) | UV (230 nm) | sigmaaldrich.com |

| HPLC | Newcrom R1 | Acetonitrile and Water | UV (2** nm) | sielc.com |

| GC-MS/MS | 60m-long column | Helium | Triple Quadrupole Mass Spectrometer | mdpi.com |

| HPLC-UV | Not specified | Not specified | UV | oup.com |

Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), is the gold standard for the definitive identification and ultra-sensitive quantification of N-nitrosoureas. nih.govnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.govrsc.org This technique allows for the monitoring of multiple nitrosoureas in a single analytical run with detection limits in the sub-µg/L range. tandfonline.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the identification of unknown compounds and increases confidence in the results. lcms.cz

Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, significantly enhances the specificity of detection by monitoring specific fragmentation patterns of the target analyte. nih.govmdpi.com This is particularly useful for analyzing complex biological samples where matrix effects can be a major challenge. nih.gov Techniques like triple quadrupole mass spectrometry (QqQ) are widely used for quantitative analysis due to their high sensitivity and robustness. mdpi.com The development of standardized LC-MS/MS methods is crucial to ensure inter-laboratory consistency. tandfonline.com

Table 2: Mass Spectrometry Approaches for Nitrosamine Quantification

| Technique | Ionization Source | Key Advantages | Reference |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for a wide range of compounds. | nih.govnih.gov |

| GC-MS/MS | Electron Ionization (EI) | Excellent for volatile compounds, provides reproducible fragmentation patterns. | mdpi.com |

| LC-HRMS | Electrospray Ionization (ESI) | Accurate mass measurement for high confidence in identification. | lcms.cz |

Detection and Characterization of DNA Adducts

A critical aspect of studying this compound is its ability to form covalent adducts with DNA, which can lead to mutations if not repaired. rsc.org The detection and structural elucidation of these adducts are paramount for understanding its mechanism of genotoxicity. nih.gov

Mass spectrometry-based methods are central to the field of DNA adductomics, the global study of all DNA adducts. nih.govpreprints.org These techniques offer the structural specificity that other methods may lack. nih.gov

LC-MS/MS for DNA Adducts: Liquid chromatography-tandem mass spectrometry is a powerful tool for the sensitive and specific detection of DNA adducts. nih.govrsc.org Following enzymatic digestion of DNA to its constituent nucleosides, LC-MS/MS can separate and identify adducted nucleosides based on their specific mass-to-charge ratios and fragmentation patterns. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the adducts. nih.gov Data-independent acquisition (DIA) methods are emerging as a way to simultaneously screen for both known and unknown RNA and DNA adducts in a single analysis. acs.orgdiva-portal.org

Immunochemical methods utilize antibodies that specifically recognize certain types of DNA damage, offering a complementary approach to mass spectrometry. nih.govberkeley.edu

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA can be used to quantify specific DNA adducts. In this assay, a known amount of the adduct is coated onto a plate, and the sample DNA competes with it for binding to a primary antibody. The amount of adduct in the sample is inversely proportional to the signal produced. berkeley.edu

Immunohistochemistry: This technique allows for the visualization of DNA damage within tissues and cells. nih.gov For instance, antibodies targeting specific DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of oxidative DNA damage, can reveal the cellular and regional distribution of damage. nih.gov

Methodologies for Assessing Genotoxicity in Cellular and Animal Models

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of this compound. frontiersin.orgmdpi.com These assays measure different endpoints of genotoxicity, from initial DNA strand breaks to gene mutations and chromosomal damage.

In Vitro Assays:

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. mdpi.comfda.gov Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape, with the intensity of the tail relative to the head indicating the extent of DNA damage. fda.gov

Micronucleus (MN) Assay: This assay detects chromosomal damage. fda.govnih.gov Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The frequency of micronucleated cells is a measure of clastogenic and aneugenic events. fda.gov

HepaRG Cell Model: The human hepatoma HepaRG cell line is metabolically competent, expressing a range of cytochrome P450 enzymes, making it a valuable in vitro model for assessing the genotoxicity of compounds that require metabolic activation, such as many nitrosamines. fda.gov Studies have shown that 3D spheroid cultures of HepaRG cells can be more sensitive in detecting the genotoxicity of nitrosamines compared to traditional 2D monolayer cultures. fda.gov

In Vivo Assays:

Transgenic Rodent (TGR) Mutation Assay: This assay uses transgenic animals, such as the Big Blue® mouse, which carry reporter genes that can be recovered and analyzed for mutations following exposure to a test compound. nih.govresearchgate.net This provides a direct measure of in vivo mutagenicity in different tissues. nih.gov

In Vivo Comet and Micronucleus Assays: These assays can also be performed in animals to assess DNA damage and chromosomal aberrations in various organs following systemic exposure to a test substance. nih.govdtic.mil

Table 3: Common Assays for Genotoxicity Assessment

| Assay | Model System | Endpoint Measured | Reference |

| Comet Assay | In vitro (e.g., HepaRG cells), In vivo (animal tissues) | DNA strand breaks | fda.govnih.gov |

| Micronucleus Assay | In vitro (e.g., TK6 cells), In vivo (e.g., rat bone marrow) | Chromosomal damage (clastogenicity and aneugenicity) | fda.govnih.govdtic.mil |

| Ames Test | Bacteria (e.g., Salmonella typhimurium) | Gene mutations (reverse mutations) | nih.gov |

| Transgenic Rodent Mutation Assay | In vivo (e.g., Big Blue® mice) | Gene mutations in specific tissues | nih.govresearchgate.net |

In Vitro Genotoxicity Assays (e.g., Ames Test Modifications)

In vitro genotoxicity assays are fundamental tools for screening the mutagenic potential of chemical substances. The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of this type of analysis. nih.gov For N-nitroso compounds, which often require metabolic activation to become genotoxic, specific modifications to the standard Ames test protocol are crucial for obtaining accurate results. nih.govresearchgate.net

The core principle of the Ames test involves using specially engineered strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid. nih.gov The assay measures the ability of a test substance to cause a reverse mutation, or reversion, which restores the bacteria's ability to grow in an environment lacking that amino acid. A positive result, indicated by a significant increase in the number of revertant colonies compared to a control group, suggests that the substance is mutagenic.

For N-nitroso compounds, the inclusion of a metabolic activation system is critical. This is typically achieved by adding a liver extract, most commonly the S9 fraction, from rats or hamsters that have been treated with enzyme-inducing agents. nih.gov This S9 fraction contains cytochrome P450 enzymes and other metabolic components necessary to convert the N-nitroso compound into its reactive, DNA-damaging form. nih.gov Studies on other nitrosamines have shown that the choice of S9 fraction (hamster vs. rat) and its concentration can significantly impact the sensitivity of the assay. nih.gov

Key parameters and findings from studies on analogous N-nitroso compounds that would be relevant for testing this compound are summarized in the table below.

| Parameter | Recommended Condition/Observation for N-Nitrosamines | Rationale/Significance |

| Bacterial Strains | S. typhimurium TA100, TA1535; E. coli WP2 uvrA(pKM101) | These strains are sensitive to base-pair substitution mutations, a common mode of action for alkylating agents like N-nitrosoureas. |

| Metabolic Activation | Use of hamster or rat liver S9 fraction, often at higher concentrations (e.g., 30%) | Many N-nitroso compounds are not directly mutagenic and require enzymatic activation to exert their genotoxic effects. The source and concentration of the S9 fraction can influence the metabolic profile and the potency of the mutagenic response. |

| Assay Procedure | Pre-incubation method | This method, where the test compound, bacteria, and S9 mix are incubated together before plating, can enhance the detection of mutagens that are short-lived or require time for metabolic activation. |

This table presents generalized findings for the N-nitrosamine class of compounds, as specific data for this compound is not available.

In Vivo DNA Damage Biomarker Detection

To understand the genotoxic effects of a compound within a living organism, researchers turn to in vivo assays that can detect DNA damage in various tissues. These studies are critical for assessing the potential health risks associated with exposure.

One of the most widely used methods for detecting DNA strand breaks is the Comet Assay (Single Cell Gel Electrophoresis). This technique is highly sensitive for detecting a range of DNA lesions, including single- and double-strand breaks and alkali-labile sites. In the Comet Assay, individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates further towards the anode, forming a "comet" shape with a distinct head (intact DNA) and tail (fragmented DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage. nih.govresearchgate.net

Beyond the detection of strand breaks, a crucial aspect of understanding the genotoxicity of N-nitroso compounds is the identification of specific DNA adducts . DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical, and their formation is often a critical initiating event in carcinogenesis. N-nitroso compounds are known to be alkylating agents, meaning they attach alkyl groups to DNA bases.

The detection and quantification of these adducts serve as important biomarkers of exposure and effect. Common analytical techniques for DNA adduct detection include liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive and specific identification of adducts in DNA samples from tissues of interest.

For other N-nitroso compounds, specific DNA adducts have been identified and are considered key biomarkers. For example, O6-methylguanine is a well-studied pro-mutagenic DNA lesion formed by some methylating nitrosamines. The formation and persistence of such adducts in different tissues can provide insights into the organ-specific carcinogenicity of a compound. While specific DNA adducts for this compound have not been documented in available literature, the analytical approaches used for other nitrosamines would be directly applicable.

The table below summarizes key biomarkers and detection methods used for assessing in vivo DNA damage by N-nitroso compounds.

| Biomarker | Analytical Method | Significance |

| DNA Strand Breaks | Comet Assay (Single Cell Gel Electrophoresis) | A general indicator of DNA damage, sensitive to a variety of lesions. |

| Specific DNA Adducts | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides specific information on the chemical interaction of the compound with DNA, serving as a biomarker of exposure and potential mutagenic events. |

| Oxidative DNA Damage (e.g., 8-oxoguanine) | LC-MS/MS, Immunohistochemistry | Indicates that oxidative stress may be a mechanism of DNA damage. |

This table presents general biomarkers and methodologies for the N-nitrosamine class, as specific data for this compound is not available.

An in-depth analysis of future research avenues for the chemical compound this compound reveals a landscape rich with potential for advanced molecular and computational investigation. As a member of the nitrosourea (B86855) class of alkylating agents, its biological activities are of significant interest. Future studies are poised to leverage cutting-edge technologies to build a comprehensive understanding of its mechanisms and effects.

Q & A

Q. What are the established methods for synthesizing N-(3-Methoxypropyl)-N-nitrosourea in laboratory settings?

While direct synthesis protocols for this compound are not explicitly documented, analogous nitrosoureas (e.g., BCNU) typically involve:

- Nitrosation : Reacting the precursor amine (e.g., 3-methoxypropylamine) with sodium nitrite (NaNO₂) under acidic conditions .

- Deprotection : Removing protective groups using reducing agents like hydrides to yield the final product . Key considerations include pH control (to avoid over-nitrosation) and purification via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing the purity and molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms nitroso (-N=O) and methoxypropyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z for C₅H₁₀N₃O₃).

- X-ray Crystallography : Resolves stereochemistry if crystalline forms are obtained .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Storage : -20°C in amber glass vials under inert gas (N₂/Ar) to avoid light/oxygen degradation .

- Stability Monitoring : Regular HPLC or TLC checks for decomposition by-products (e.g., nitric oxide derivatives) .

- Critical Properties :

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 117-118°C (733 mmHg) | |

| Density (25°C) | 0.874 g/mL | |

| Vapor Pressure (30°C) | 20 mmHg |

Q. What are the critical safety considerations when working with this compound in experimental settings?

- Hazards : Acute toxicity (oral LD₅₀ ~250 mg/kg in rodents), carcinogenicity, and aquatic toxicity (EC₅₀ <1 mg/L) .

- Protocols : Use fume hoods, nitrile gloves, and eye protection. Neutralize waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and reduce by-products?

- Parameter Optimization : Use Design of Experiments (DOE) to test variables like temperature (20–30°C), solvent polarity, and nitrosation agent (e.g., isoamyl nitrite vs. NaNO₂) .

- Catalysts : Lithium chloride (LiCl) enhances reactivity in polymer-gel analogs, suggesting potential for yield improvement .

Q. How can researchers resolve contradictions in experimental data related to the reactivity of this compound across different studies?

- Impurity Analysis : Use HPLC-MS to identify residual amines or nitrosamine by-products that may skew reactivity data .

- Cross-Study Calibration : Standardize reaction conditions (pH, temperature) and validate with reference compounds (e.g., BCNU) .

Q. What environmental factors significantly influence the chemical reactivity and efficacy of this compound in experimental systems?

- pH : Alkylation efficiency peaks at physiological pH (7.4) but declines under acidic/basic conditions .

- Temperature : Decomposition accelerates above 25°C; maintain controlled thermal environments .

- Ionic Strength : LiCl addition improves dose-response in polymer-gel dosimeters, suggesting ionic modulation of reactivity .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound given its unknown molecular targets?

- Proteomic Profiling : Activity-based protein profiling (ABPP) to identify alkylated cellular targets .

- Genomic Screens : CRISPR-Cas9 knockout libraries to pinpoint resistance genes or pathway dependencies .

- Comparative Studies : Benchmark against known nitrosoureas (e.g., ACNU, BCNU) to infer shared DNA alkylation mechanisms (e.g., O⁶-guanine adducts) .

Notes

- Data Contradictions : Variability in synthesis routes (e.g., nitrosation agents, purification methods) may explain divergent reactivity profiles. Standardized protocols are critical .

- Methodological Rigor : Always validate findings with orthogonal techniques (e.g., NMR + MS) and include negative controls in biological assays.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.